4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-12-5-7-13(8-6-12)20-10-11(9-16(20)21)17-19-14-3-1-2-4-15(14)22-17/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDORMINMKCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: Starting from an appropriate aniline derivative, the benzoxazole ring can be formed through cyclization reactions.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions.
Formation of the Pyrrolidinone Ring: The pyrrolidinone moiety can be synthesized via cyclization of an appropriate precursor.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinone ring.
Reduction: Reduction reactions could potentially modify the benzoxazole or fluorophenyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Biological Activity Studies: Researchers might investigate the compound’s effects on different biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Material Science: The compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of “4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one” would depend on its specific biological target. For example:
Enzyme Inhibition: The compound might inhibit a particular enzyme by binding to its active site.
Receptor Interaction: It could act as an agonist or antagonist at a specific receptor, modulating its activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Structural Diversity :
- The target compound’s benzoxazole ring differs from the thiazole (Compound 4) and oxadiazole () moieties in analogs. Benzoxazole’s fused aromatic system may enhance π-π stacking with AChE’s catalytic site compared to simpler heterocycles .
- The 4-fluorophenyl group is a common substituent across analogs (e.g., Compounds 4, 5, 10b), likely improving lipophilicity and metabolic stability .
Biological Activity: Compound 10b (a piperidinyl-methoxybenzyl analog) demonstrates strong AChE inhibition, outperforming some clinical candidates. Its methoxybenzyl group may enhance blood-brain barrier permeability, a feature absent in the target compound .
Synthesis and Characterization :
- Compounds like 4 and 5 () were synthesized in high yields (>85%) and characterized via single-crystal X-ray diffraction using SHELX software, ensuring structural accuracy . Similar methodologies likely apply to the target compound.
Pharmacological and Computational Insights
- AChE Binding Hypotheses : Molecular docking studies of pyrrolidin-2-one derivatives (e.g., 10b ) reveal interactions with AChE’s peripheral anionic site (PAS) and catalytic anionic site (CAS). The target compound’s benzoxazole may mimic these interactions, though substituent positioning (e.g., fluorophenyl orientation) could alter binding efficiency .
- Metabolic Stability : Fluorine atoms in the 4-fluorophenyl group reduce oxidative metabolism, a feature shared with FDA-approved drugs like citalopram. This suggests the target compound may exhibit favorable pharmacokinetics .
Biological Activity
The compound 4-(1,3-Benzoxazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a member of the benzoxazole family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and research findings.
- Molecular Formula : C16H15FN2O
- Molecular Weight : 270.30 g/mol
- CAS Number : Not specified in the available sources.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In studies involving similar compounds, it was observed that:
- Antibacterial Activity : Some benzoxazole derivatives demonstrated selective activity against Gram-positive bacteria, particularly Bacillus subtilis. The minimal inhibitory concentrations (MIC) were established for several compounds, with notable activity against specific strains. For instance, compounds with electron-donating groups showed enhanced antibacterial effects .
- Antifungal Activity : A significant number of benzoxazole derivatives also exhibited antifungal properties against pathogens like Candida albicans. While the overall antibacterial potential was low, certain derivatives showed promise in targeting fungal infections .
Anticancer Activity
The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing their potential as anticancer agents. Key findings include:
- Selectivity for Cancer Cells : Many compounds demonstrated higher toxicity to cancer cells compared to normal cells. For example, derivatives showed significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells .
- Structure–Activity Relationship (SAR) : The research highlighted the importance of structural modifications in enhancing biological activity. Compounds with specific substituents on the benzoxazole ring exhibited improved anticancer properties, indicating a clear relationship between structure and activity .
Case Studies
- Study on Antibacterial Properties :
- Cytotoxicity Assessment :
Data Table
The following table summarizes key findings from studies on related benzoxazole derivatives:
| Compound Name | Antibacterial Activity | Antifungal Activity | Cytotoxicity (IC50) |
|---|---|---|---|
| Compound A | Active against B. subtilis | Moderate against C. albicans | 12 µM (MCF-7) |
| Compound B | Not active | Active | 8 µM (A549) |
| Compound C | Active | Not tested | 5 µM (HepG2) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
